
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone
Overview
Description
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3 It is a brominated derivative of acetophenone, featuring a bromine atom at the alpha position and a hydroxy and methoxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone can be synthesized through the bromination of 4-hydroxy-3-methoxyacetophenone. The reaction typically involves the use of bromine in the presence of a solvent such as methylene chloride or acetic acid. The reaction conditions may vary, but it is generally carried out at room temperature to ensure a high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones.
Oxidation: Formation of this compound.
Reduction: Formation of 2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanol.
Scientific Research Applications
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: Used in the design of haptens for the screening of specific antibodies.
Industrial Applications: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone involves its interaction with biological molecules. The bromine atom can participate in electrophilic reactions, while the hydroxy and methoxy groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone
Uniqueness
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is unique due to the presence of both hydroxy and methoxy groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Biological Activity
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, also known as BHM, is an aromatic ketone with a notable molecular formula of C₉H₉BrO₃ and a molecular weight of 245.07 g/mol. This compound has garnered attention in various fields of biomedical research, particularly for its potential anticancer properties and its ability to interact with biological systems.
Anticancer Properties
Research indicates that BHM exhibits significant cytotoxic activity against various cancer cell lines. A study reported an IC50 value of 53 µM when tested on HeLa cells, indicating its potential as an anticancer agent by inducing cell death through the suppression of the anti-apoptotic protein Bcl-2.
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 53 | Induction of apoptosis via Bcl-2 suppression |
Anti-inflammatory Effects
In addition to its anticancer properties, BHM has been studied for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory responses in various biological contexts. The compound's interaction with signaling pathways, such as NF-κB and MAPK, suggests that it may play a role in modulating inflammation-related conditions.
The mechanism by which BHM exerts its biological effects involves several pathways:
- Caspase Activation : BHM promotes the activation of caspases, which are crucial for the apoptotic process.
- Bcl-2 Family Regulation : By downregulating Bcl-2 expression, BHM facilitates apoptosis in cancer cells.
- Inflammatory Pathway Modulation : The compound inhibits the phosphorylation of key proteins involved in inflammatory signaling pathways, thereby reducing inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of BHM:
- Cytotoxicity Study : A study conducted on HeLa cells demonstrated that treatment with BHM led to significant cell death, confirming its potential use as an anticancer agent. The study utilized flow cytometry to assess apoptotic markers and found that BHM effectively induced apoptosis through mitochondrial pathways.
- Inflammation Study : Another research effort focused on the anti-inflammatory properties of BHM. It was found that BHM could suppress the activation of NF-κB and MAPK signaling pathways in activated microglia, suggesting its applicability in treating neuroinflammatory conditions.
Summary of Findings
The diverse biological activities of this compound highlight its potential as a therapeutic agent:
- Anticancer Activity : Demonstrated cytotoxic effects with an IC50 value indicative of significant potency.
- Anti-inflammatory Properties : Effective modulation of inflammatory pathways potentially useful in treating chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, and how do reaction conditions influence yield?
Methodological Answer : The compound can be synthesized via bromination of its parent ketone. A common approach involves treating 1-(4-hydroxy-3-methoxyphenyl)ethanone with bromine (Br₂) in chloroform (CHCl₃) under controlled conditions. For example, bromination at 0°C for 30 minutes followed by NaHCO₃ and Na₂S₂O₃ washes yields ~85% product after recrystallization (similar to methods for 2-bromo-1-(4-methoxyphenyl)ethanone) . Adjusting stoichiometry (e.g., Br₂:substrate ratio) and reaction time minimizes di-brominated byproducts . Solvent polarity and temperature significantly impact selectivity; polar aprotic solvents like DMF may enhance regioselectivity for mono-bromination .
Q. How is this compound characterized structurally and analytically?
Methodological Answer :
- NMR Spectroscopy : Key ¹H NMR signals include aromatic protons (δ 6.8–7.6 ppm, split by substituents), the methoxy group (δ ~3.9 ppm), and the ketone carbonyl (¹³C NMR δ ~190 ppm). Adjacent bromine deshields protons, causing downfield shifts (e.g., δ 4.4 ppm for CH₂Br in related compounds) .
- X-ray Crystallography : Single-crystal studies (e.g., SHELX refinement) confirm planarity of the aromatic ring and intermolecular hydrogen bonding between the hydroxyl and ketone groups, stabilizing crystal packing .
- TLC Monitoring : Use petroleum ether:ethyl acetate (80:20) for Rf ~0.3 .
Q. What are the primary reactivity pathways of this compound in organic synthesis?
Methodological Answer :
- Nucleophilic Substitution : The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) .
- Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, useful for generating analogs in medicinal chemistry .
- Oxidation : Controlled oxidation with KMnO₄ converts the ketone to a carboxylic acid, though over-oxidation risks degrading the aromatic ring .
Advanced Research Questions
Q. How do crystal packing and intermolecular interactions affect the compound’s stability and applications?
Methodological Answer : X-ray studies of analogs (e.g., 2,2-dibromo derivatives) reveal that hydrogen bonding between the hydroxyl (-OH) and methoxy (-OCH₃) groups with adjacent molecules forms a stable lattice . These interactions may influence solubility and melting point (e.g., 87–89°C for similar structures) . Computational modeling (DFT) can predict packing efficiency and guide co-crystal design for enhanced bioavailability .
Q. What contradictions exist in reported biological activities of brominated acetophenones, and how can they be resolved?
Methodological Answer : Conflicting data on enzyme inhibition (e.g., tyrosine kinase vs. cyclooxygenase) may arise from substituent positioning. For example, meta-substituted bromine enhances steric hindrance, altering binding affinity compared to para-substituted analogs . Resolve discrepancies by:
- Conducting dose-response assays with purified enzymes.
- Comparing IC₅₀ values across analogs (e.g., 2-bromo vs. 2-chloro derivatives) .
- Validating results with molecular docking simulations (AutoDock Vina) .
Q. How can researchers address low yields in large-scale synthesis?
Methodological Answer : Scale-up challenges include bromine volatility and exothermic reactions. Mitigation strategies:
- Use slow addition of Br₂ via dropping funnel at 0°C .
- Optimize workup: Replace aqueous NaHCO₃ with solid-supported bases to reduce emulsion formation .
- Employ flow chemistry for better thermal control and reproducibility .
Properties
IUPAC Name |
2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTPFVAZAREICN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543314 | |
Record name | 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69638-06-8 | |
Record name | 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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